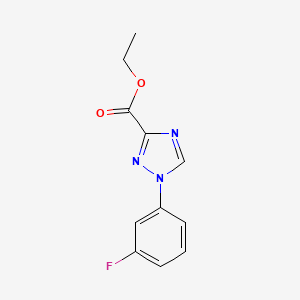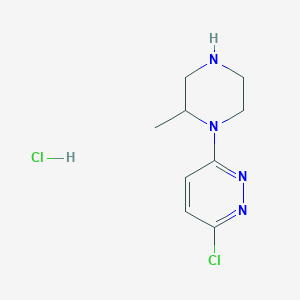
3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride is a chemical compound with the molecular formula C9H14Cl2N4. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride typically involves the reaction of 3,6-dichloropyridazine with 2-methylpiperazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated and purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and batch processing .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the compound .
Applications De Recherche Scientifique
3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine
- 6-(2-Methylpiperazin-1-yl)pyridazine
- 3-Chloro-6-(piperazin-1-yl)pyridazine
Uniqueness
3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride is unique due to the presence of both the chloro and 2-methylpiperazinyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H14Cl2N4 |
|---|---|
Poids moléculaire |
249.14 g/mol |
Nom IUPAC |
3-chloro-6-(2-methylpiperazin-1-yl)pyridazine;hydrochloride |
InChI |
InChI=1S/C9H13ClN4.ClH/c1-7-6-11-4-5-14(7)9-3-2-8(10)12-13-9;/h2-3,7,11H,4-6H2,1H3;1H |
Clé InChI |
VVYCWUORORSHHV-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCCN1C2=NN=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


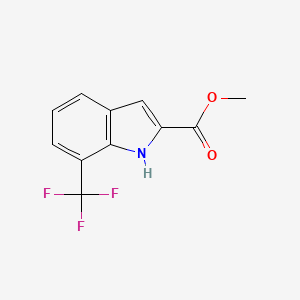
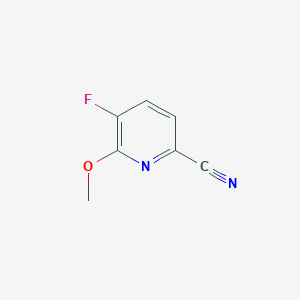
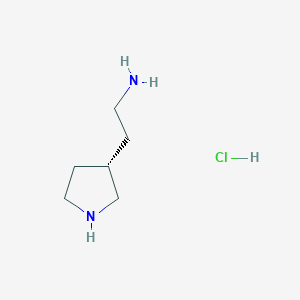


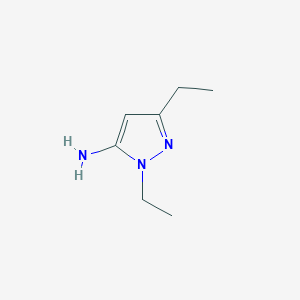
![8-(Bromomethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13974210.png)
![8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13974212.png)

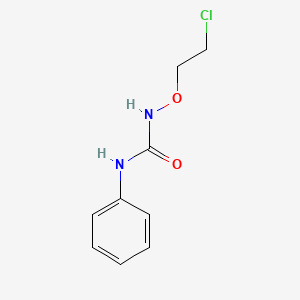
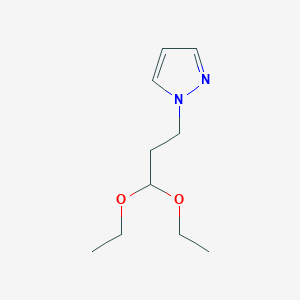
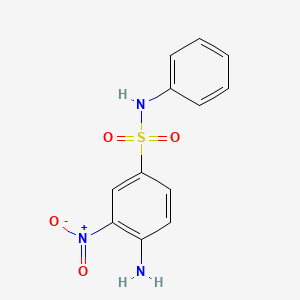
![Dibenzo[b,e][1,4]dioxin-2-ylboronic acid](/img/structure/B13974232.png)
